N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine
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Overview
Description
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine is an organic compound characterized by the presence of cyclopropyl and propynyl groups attached to a cyclopropanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . The reaction conditions often include the use of potassium hydroxide (KOH) as a base and the reaction proceeds with the formation of heterocyclic nuclei .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate and carbon disulfide to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent under visible light conditions.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are formed as major products under mild conditions.
Cyclocondensation: Formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
N-cyclopropyl-N-(prop-2-yn-1-yl)cyclopropanamine can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: These compounds also form heterocyclic nuclei under similar reaction conditions.
Properties
Molecular Formula |
C9H13N |
---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
N-cyclopropyl-N-prop-2-ynylcyclopropanamine |
InChI |
InChI=1S/C9H13N/c1-2-7-10(8-3-4-8)9-5-6-9/h1,8-9H,3-7H2 |
InChI Key |
KMKVUTXLKSYZOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1CC1)C2CC2 |
Origin of Product |
United States |
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